molecular formula C25H19N3O2S B2602870 2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536705-16-5

2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2602870
CAS No.: 536705-16-5
M. Wt: 425.51
InChI Key: VNJBBSPEFQENKC-UHFFFAOYSA-N
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Description

2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C25H19N3O2S and its molecular weight is 425.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed catalyst-free, efficient one-pot synthesis methods for creating a diverse range of functionalized heterocyclic compounds, including those related to the compound . These methods are characterized by mild reaction conditions, no need for a catalyst, and high atom economy, making them environmentally friendly and cost-effective (Brahmachari & Nayek, 2017). Furthermore, the alkylation of related cyanopyridine thiones under specific conditions has led to the formation of complex heterocyclic systems, showcasing the versatility of these compounds in synthesizing new pharmaceutical targets (Dotsenko et al., 2013).

Potential Biological Activities

The antimicrobial properties of compounds bearing structural similarities to the chemical have been evaluated, showing moderate to good activity against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Laxmi et al., 2012). Moreover, the reaction of related pyrimidin-4(3H)-one derivatives with thiourea and potassium thiocyanate has been explored, leading to the formation of new fused heterocyclic systems. These reactions demonstrate the compound's role in synthesizing novel molecules with potential biological activities (Yavolovskii et al., 2018).

Application in Nonlinear Optics and Antioxidant Properties

Certain derivatives have shown promising nonlinear optical (NLO) properties and significant antioxidant activities. These findings indicate the potential use of such compounds in optoelectronic devices and as pharmacophores in medicinal chemistry, underscoring the compound's versatility beyond its structural and synthetic significance (Hussain et al., 2020).

Properties

IUPAC Name

3-(4-methylphenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2S/c1-16-11-13-18(14-12-16)28-24(30)23-22(19-9-5-6-10-20(19)26-23)27-25(28)31-15-21(29)17-7-3-2-4-8-17/h2-14,26H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJBBSPEFQENKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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